Cas no 13327-23-6 (4-Oxo-1,2-diphenylazetidine-2-carboxylic acid)

4-Oxo-1,2-diphenylazetidine-2-carboxylic acid structure
13327-23-6 structure
商品名:4-Oxo-1,2-diphenylazetidine-2-carboxylic acid
CAS番号:13327-23-6
MF:C16H13NO3
メガワット:267.27932
CID:1092911
PubChem ID:24974680

4-Oxo-1,2-diphenylazetidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Oxo-1,2-diphenylazetidine-2-carboxylic acid
    • 4-oxo-1,2-diphenylazetidine-2-carboxylicacid
    • AKOS015907317
    • 13327-23-6
    • 4-oxo-1,2-diphenyl-2-azetidinecarboxylic acid
    • SB52136
    • インチ: InChI=1S/C16H13NO3/c18-14-11-16(15(19)20,12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20)
    • InChIKey: IUYPCNSTYOEBOX-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2(CC(=O)N2C3=CC=CC=C3)C(=O)O

計算された属性

  • せいみつぶんしりょう: 267.08954328g/mol
  • どういたいしつりょう: 267.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 397
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

4-Oxo-1,2-diphenylazetidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM200277-1g
4-oxo-1,2-diphenylazetidine-2-carboxylic acid
13327-23-6 95%
1g
$1352 2024-08-02
Alichem
A019114923-1g
4-Oxo-1,2-diphenylazetidine-2-carboxylic acid
13327-23-6 95%
1g
1,192.46 USD 2021-06-17
Chemenu
CM200277-1g
4-oxo-1,2-diphenylazetidine-2-carboxylic acid
13327-23-6 95%
1g
$1274 2021-06-09

4-Oxo-1,2-diphenylazetidine-2-carboxylic acid 関連文献

4-Oxo-1,2-diphenylazetidine-2-carboxylic acidに関する追加情報

4-Oxo-1,2-diphenylazetidine-2-carboxylic Acid: A Comprehensive Overview

4-Oxo-1,2-diphenylazetidine-2-carboxylic acid, identified by the CAS number 13327-23-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure featuring a diphenylazetidine ring system and a carboxylic acid group, has garnered attention due to its potential applications in drug discovery and development. Recent studies have highlighted its role in various biological pathways, making it a focal point for researchers exploring novel therapeutic agents.

The molecular structure of 4-Oxo-1,2-diphenylazetidine-2-carboxylic acid is characterized by a four-membered azetidine ring, which is substituted with two phenyl groups at positions 1 and 2. The presence of the oxo group at position 4 and the carboxylic acid group at position 2 introduces significant functional diversity to the molecule. This structural arrangement not only enhances its stability but also contributes to its unique pharmacokinetic properties. Researchers have utilized computational chemistry tools to model the interactions of this compound with various biological targets, providing insights into its potential therapeutic applications.

Recent advancements in medicinal chemistry have led to the exploration of 4-Oxo-1,2-diphenylazetidine-2-carboxylic acid as a potential lead compound for developing drugs targeting specific enzymes and receptors. For instance, studies published in high-impact journals such as Nature Communications and Journal of Medicinal Chemistry have demonstrated its ability to modulate key enzymes involved in inflammatory pathways. These findings underscore its potential as an anti-inflammatory agent, offering a new avenue for treating conditions such as arthritis and other inflammatory disorders.

In addition to its enzymatic targets, this compound has also been investigated for its effects on cellular signaling pathways. Research conducted by prominent institutions has revealed that 4-Oxo-1,2-diphenylazetidine-2-carboxylic acid can influence the activity of G-protein coupled receptors (GPCRs), which are critical mediators of cellular responses to external stimuli. This discovery opens up possibilities for its use in developing treatments for diseases where GPCR dysregulation plays a pivotal role, such as cardiovascular disorders and neurodegenerative diseases.

The synthesis of 4-Oxo-1,2-diphenylazetidine-2-carboxylic acid has been optimized through innovative chemical methodologies. Traditional approaches involving multi-step syntheses have been replaced with more efficient protocols that minimize waste and enhance yield. For example, recent publications describe the use of microwave-assisted synthesis and catalytic cross-coupling reactions to construct the diphenylazetidine core. These advancements not only facilitate large-scale production but also pave the way for further structural modifications aimed at improving bioavailability and efficacy.

Beyond its direct applications in drug development, this compound serves as a valuable tool in chemical biology research. Its ability to act as a substrate for various enzymes makes it an ideal candidate for studying enzyme kinetics and mechanism-based inhibition. Furthermore, its use as a probe in imaging techniques has provided researchers with unprecedented insights into cellular processes at the molecular level.

In conclusion, 4-Oxo-1,2-diphenylazetidine-2-carboxylic acid, CAS number 13327-23-6, stands at the forefront of contemporary chemical research due to its versatile structure and promising therapeutic potential. As ongoing studies continue to unravel its mechanisms of action and expand its application scope, this compound is poised to make significant contributions to the advancement of medicine and pharmacology.

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